molecular formula C21H26ClN5O2S B10890287 2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-propylacetamide

2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-propylacetamide

Cat. No.: B10890287
M. Wt: 448.0 g/mol
InChI Key: CFWUHIBUYFPTMQ-UHFFFAOYSA-N
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Description

2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable alkylating agent under basic conditions.

    Quinazoline Moiety Synthesis: The quinazoline structure is often prepared by cyclization reactions involving anthranilic acid derivatives.

    Coupling Reactions: The pyrazole and quinazoline intermediates are then coupled using a sulfanyl linker, typically under mild conditions to avoid decomposition.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolines: From reduction reactions.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic development.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. Additionally, the pyrazole and quinazoline moieties could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-ETHYLACETAMIDE
  • **2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-METHYLACETAMIDE

Uniqueness

The uniqueness of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-PROPYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26ClN5O2S

Molecular Weight

448.0 g/mol

IUPAC Name

2-[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C21H26ClN5O2S/c1-4-10-23-18(28)13-30-21-24-17-9-6-5-8-16(17)20(29)26(21)11-7-12-27-15(3)19(22)14(2)25-27/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,23,28)

InChI Key

CFWUHIBUYFPTMQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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